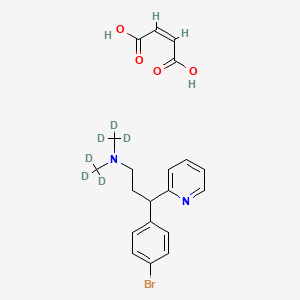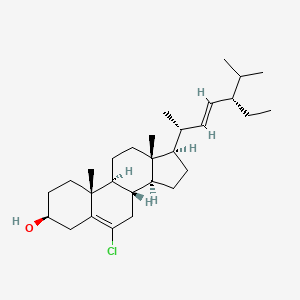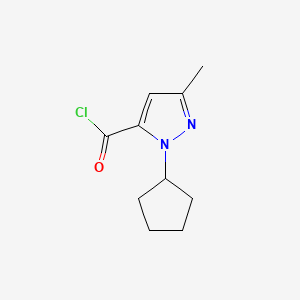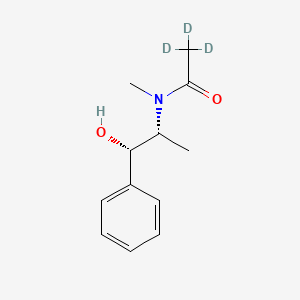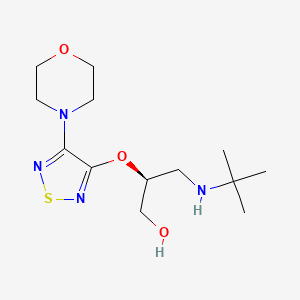
(S)-Isotimolol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Isotimolol is an optically active β-blocker that is used as a drug in the treatment of hypertension, angina, and other cardiovascular diseases. It is a chiral compound with a single stereogenic center, and has been used in the pharmaceutical industry for many years. In recent years, this compound has become increasingly popular due to its unique properties and its ability to selectively block β-adrenergic receptors.
Wissenschaftliche Forschungsanwendungen
Isotachophoresis Applications in Biomolecular Reactions
Isotachophoresis (ITP) has been applied to the initiation, control, and acceleration of chemical reactions, particularly with biomolecular reactants like nucleic acids and proteins. ITP, traditionally used for purification and separation, has recently shown promise in automating and speeding up chemical reactions. This technology could be relevant for studying (S)-Isotimolol if its research involves biomolecular interactions or requires precise separation techniques (Eid & Santiago, 2017).
Stable Isotope Biogeochemistry in Marine Mammal Ecology
Stable Isotope Analysis (SIA) offers insights into animal diet, habitat use, movement, and physiology. It's particularly useful in fields where direct observation is challenging, such as marine mammal studies. SIA's application in understanding this compound's environmental impact or its role in ecological systems could be significant, offering a method to trace biological materials or ecological changes (Newsome, Clementz, & Koch, 2010).
Pharmacological Properties and Molecular Mechanisms of Thymol
While not directly related to this compound, research into thymol, a monoterpene phenol, reveals its broad pharmacological properties, including antioxidant, anti-inflammatory, and antibacterial activities. Insights into thymol's mechanisms could provide a template for understanding how this compound might be investigated for its therapeutic potential and pharmaceutical development (Nagoor Meeran et al., 2017).
Governance of Dual-Use Research
The dual-use dilemma, where research findings can have both beneficial and harmful applications, is an ethical and governance issue relevant to this compound research. Understanding the governance frameworks that balance scientific advancement with ethical considerations is crucial for research involving compounds with potential dual-use implications (Selgelid, 2009).
Using Stable Isotopes to Study Ecosystem Gas Exchange
Research on stable isotopes in ecosystem gas exchange offers methods to trace and understand ecological processes, which could be applicable in studying environmental interactions of this compound. This methodology provides a way to investigate the compound's effects on or its role within ecological systems (Yakir & Sternberg, 2000).
Eigenschaften
IUPAC Name |
(2S)-3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O3S/c1-13(2,3)14-8-10(9-18)20-12-11(15-21-16-12)17-4-6-19-7-5-17/h10,14,18H,4-9H2,1-3H3/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMSPDKEMJALRZ-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(CO)OC1=NSN=C1N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](CO)OC1=NSN=C1N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158636-96-5 |
Source


|
| Record name | (S)-2-(tert.-Butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Nitroso-3-azabicyclo[3.3.0]octane-d4](/img/no-structure.png)
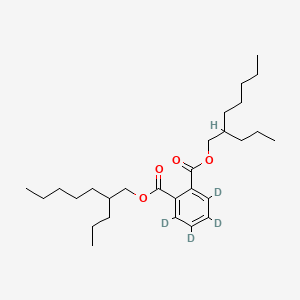
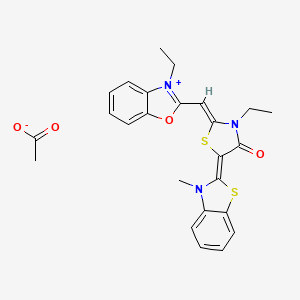

![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile](/img/structure/B585411.png)
